

Application Note: Mechanistic Profiling of MIDA Boronate Hydrolysis Using MIDA-d4 Acid

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Compound of Interest

Compound Name: *Methyliminodiacetic-d4 acid*

Cat. No.: *B12296943*

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Introduction & Scientific Context

The utility of MIDA boronates lies in their ability to reversibly sequester the Lewis-acidic boron center, enabling the "slow-release" of unstable boronic acids under aqueous basic conditions.

[1] This release is not a single generic process but occurs via two distinct, competing mechanisms:

- Fast Hydrolysis (Base-Mediated): Rate-limiting nucleophilic attack by hydroxide () at the MIDA carbonyl carbon.[2]
- Slow Hydrolysis (Neutral): Rate-limiting dissociation of the B–N dative bond, mediated by a water cluster.[2][3][4]

MIDA-d4 acid (deuterated at the four methylene positions

to the carbonyls and nitrogen) is the critical reagent for distinguishing between these pathways via Secondary Kinetic Isotope Effects (SDKIEs).

Why Use MIDA-d4?

- **Pathway Discrimination:** The magnitude of the KIE () reveals whether the rate-limiting step involves hybridization changes at the MIDA backbone (indicative of carbonyl attack) or is remote from the C-H bonds.
- **Predictive Stability Modeling:** By establishing the mechanism, researchers can predict how a new MIDA boronate payload will behave under specific pH conditions (e.g., physiological vs. reaction conditions).
- **Internal Standardization:** MIDA-d4 boronates serve as mass-differentiated internal standards for precise LC-MS quantification of boronate species in complex biological matrices.

Mechanistic Principles & KIE Logic

The hydrolysis of MIDA boronates involves a competition between hydroxide attack and B-N bond dissociation.^{[2][4]} The deuteration of the MIDA backbone (

vs.

) probes these transition states.

The Two Hydrolysis Pathways^{[3][4][5]}

- **Pathway A (Base-Mediated):** Hydroxide attacks the ester carbonyl.^[3] The carbon hybridization changes from to (tetrahedral intermediate). Deuteriums at the -position exert a Secondary Inverse KIE or a small normal KIE depending on the transition state geometry and steric crowding.
- **Pathway B (Neutral/Water-Assisted):** The B-N bond breaks.^{[2][3][4]} The nitrogen lone pair re-hybridizes. Deuteriums on the adjacent methylenes probe the electronic and steric environment of the nitrogen.

Visualization of Hydrolysis Mechanisms

The following diagram illustrates the competing pathways and the specific sites probed by MIDA-d4.



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Caption: Dual mechanistic pathways for MIDA boronate hydrolysis. MIDA-d4 probes the transition state energy differences via secondary kinetic isotope effects.

Experimental Protocol: KIE Determination

This protocol describes the "Competition Experiment" method, which provides the highest accuracy for KIE determination by minimizing systematic errors (temperature, pH, concentration) inherent in separate kinetic runs.

Phase 1: Synthesis of [D4]-MIDA Boronate

Objective: Synthesize the isotopically labeled analog of your target MIDA boronate.

Reagents:

- Target Boronic Acid ().
- MIDA-d4 Acid: N-(methyl)iminodiacetic acid-d4 (typically D incorporation).

- Solvent: Toluene/DMSO (10:1) or Benzene/DMSO.
- Dean-Stark apparatus or Molecular Sieves (4Å).

Procedure:

- Charge: In a round-bottom flask, combine Boronic Acid (1.0 equiv) and MIDA-d4 Acid (1.1 equiv).
- Solvate: Add Toluene/DMSO (10:1 v/v) to achieve a concentration of ~0.2 M.
- Reflux: Heat to reflux with a Dean-Stark trap to remove water. Alternatively, heat at 80°C in the presence of activated molecular sieves.
- Monitor: Reaction is typically complete when the boronic acid spot disappears on TLC (or via ¹¹B-NMR monitoring).
- Purification: Concentrate solvent. Recrystallize from Acetone/Ether or purify via silica gel chromatography (MIDA boronates are silica stable).
- Validation: Confirm structure and D-incorporation via ¹H-NMR (absence of methylene signals at 3.8-4.0 ppm) and HRMS.

Phase 2: Competition Kinetic Assay

Objective: Measure the relative hydrolysis rates () in a single vessel.

Reagents:

- Standard MIDA Boronate (-analog).
- Labeled MIDA Boronate (

-analog).

- Internal Standard (e.g., non-reactive aryl halide) for normalization (optional but recommended).
- Hydrolysis Medium: e.g., THF:Phosphate Buffer (pH 7.5) or THF:NaOH (for fast path).

Workflow:

- Preparation: Prepare a stock solution containing an equimolar mixture (1:1) of the

-MIDA boronate and

-MIDA boronate in THF.
- Initiation: Add the hydrolysis buffer (e.g., 1.0 M NaOH for fast mechanism study) to the stirred THF solution at a controlled temperature (e.g., 23°C).
- Sampling: At defined time points (corresponding to ~10%, 20%, ... 80% conversion), remove an aliquot.
- Quenching: Immediately quench the aliquot (e.g., by adding excess phosphate buffer to lower pH or rapid extraction into EtOAc with drying agent) to stop hydrolysis.
- Analysis: Analyze the remaining starting material ratio (

) using high-resolution LC-MS (SIM mode) or ¹H-NMR (if signals are distinct, though MS is preferred for isotopologues).

Phase 3: Data Analysis & Calculation

The KIE is calculated based on the change in the isotopic ratio of the recovered starting material as the reaction progresses.

Formula:

- F: Fractional conversion (Total % hydrolysis).
- R: Ratio of

at conversion

.

- : Initial ratio of

(at

).

Interpretation Table:



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Visual Workflow: Competition KIE Experiment



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Caption: Step-by-step workflow for determining Kinetic Isotope Effects using MIDA-d4 acid labeled boronates.

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